molecular formula C11H12N2O3S B319241 methyl 2-{[(acetylamino)carbothioyl]amino}benzoate

methyl 2-{[(acetylamino)carbothioyl]amino}benzoate

Cat. No.: B319241
M. Wt: 252.29 g/mol
InChI Key: QPGMVJHNIHMEEO-UHFFFAOYSA-N
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Description

methyl 2-{[(acetylamino)carbothioyl]amino}benzoate is an organic compound belonging to the class of acylaminobenzoic acid derivatives It is characterized by the presence of an acetylamino group and a carbonothioyl group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(acetylamino)carbothioyl]amino}benzoate typically involves the reaction of methyl 2-aminobenzoate with acetyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

methyl 2-{[(acetylamino)carbothioyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

methyl 2-{[(acetylamino)carbothioyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{[(acetylamino)carbothioyl]amino}benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(butyrylamino)carbonothioyl]amino}benzoate
  • Methyl 2-{[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate
  • Methyl n-acetylanthranilate

Uniqueness

methyl 2-{[(acetylamino)carbothioyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

methyl 2-(acetylcarbamothioylamino)benzoate

InChI

InChI=1S/C11H12N2O3S/c1-7(14)12-11(17)13-9-6-4-3-5-8(9)10(15)16-2/h3-6H,1-2H3,(H2,12,13,14,17)

InChI Key

QPGMVJHNIHMEEO-UHFFFAOYSA-N

SMILES

CC(=O)NC(=S)NC1=CC=CC=C1C(=O)OC

Canonical SMILES

CC(=O)NC(=S)NC1=CC=CC=C1C(=O)OC

solubility

37.8 [ug/mL]

Origin of Product

United States

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